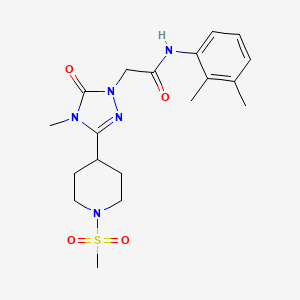
5-amino-1-methanesulfonyl-1H-pyrazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-amino-1-methanesulfonyl-1H-pyrazol-3-ol”, there are general methods for synthesizing 5-amino-pyrazoles. For instance, one method involves the oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles with H2O2 to form β-bromo-α-(ethylsulfinyl)cinnamonitriles. These are then treated with hydrazine hydrate or methylhydrazine followed by hydrochloric acid hydrolysis to yield 5-amino-pyrazoles .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The reactivity of substituted ethyl 5-aminopyrazole-4-carboxylates with methanesulfonyl chloride leads to the formation of substituted ethyl 5-[bis(methylsufonyl)amino]-1H.-pyrazole-4-carboxylates. These intermediates are pivotal in the synthesis of new heterocyclic compounds like pyrazolo[3,4-c][1,2]thiazin-4(3H)-one 2,2-dioxides, which have potential applications in various chemical and pharmaceutical research areas (Coppo & Fawzi, 1997).
Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase
The structural framework of "5-amino-1-methanesulfonyl-1H-pyrazol-3-ol" derivatives is utilized in the design of novel cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitory anti-inflammatory agents. These compounds exhibit dual selective COX-2/5-LOX inhibitory activities, presenting a promising approach for the development of new anti-inflammatory drugs (Chowdhury et al., 2009).
Regioselective N-Mesylation
The compound serves as a key intermediate in regioselective N-mesylation processes. This selective mesylation is crucial for differentiating amino groups within a molecule, especially in molecules with both primary and secondary amino groups, where mesylation occurs selectively at the primary amino group. This specificity is vital for the synthesis of complex molecules with precise functional group positioning (Kim et al., 1999).
Insecticidal Activity
Derivatives of "this compound" have been used to design novel pyrazole methanesulfonates with significant insecticidal activity. These compounds demonstrate low levels of acute mammalian toxicity, making them potential candidates for safer insecticidal agents (Finkelstein & Strock, 1997).
Antimicrobial Agents
The chemical framework of "this compound" is integral in synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives with antimicrobial activities. Some derivatives have shown activity exceeding that of reference drugs, highlighting the compound's potential in developing new antimicrobial agents (Alsaedi et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of AKOS024627390 is the enzyme Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to substrates such as nicotinamide (NCA), pyridine, and related analogues . This enzyme is predominantly expressed in the liver, but significant levels are also present in other tissues, including adipose tissue, kidney, brain, lung, heart, and muscle .
Mode of Action
AKOS024627390 functions to block the activity of NNMT . By inhibiting this enzyme, it directly regulates the detoxification of endogenous and exogenous drugs/xenobiotics by the formation of methylated metabolic products . This inhibition can lead to changes in cell metabolism and energy balance, which can have various downstream effects.
Biochemical Pathways
The inhibition of NNMT by AKOS024627390 affects the methylation pathways in the body . Methylation is a crucial process in the body that influences a wide range of biochemical reactions. By inhibiting NNMT, AKOS024627390 can potentially alter the balance of these reactions, leading to various downstream effects.
Result of Action
The inhibition of NNMT by AKOS024627390 can lead to a variety of molecular and cellular effects. For example, it has been suggested that NNMT inhibition can lead to increased cell proliferation and progression in a variety of cancer cell lines . Additionally, NNMT expression has been reported to be upregulated in patients with Parkinson’s disease, which is suggested to be linked to the production of neurotoxins .
Biochemische Analyse
Cellular Effects
It has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Some sources suggest a dosage of 50 mg to 150 mg once a day with food for 20-30 days before taking a break for 1-2 weeks .
Metabolic Pathways
It is known to modulate the NNMT enzyme, which plays a crucial role in metabolic health and muscle growth . This suggests that it may interact with enzymes or cofactors in metabolic pathways, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
It is known to have good cellular permeability , suggesting that it may interact with transporters or binding proteins and may have effects on its localization or accumulation.
Eigenschaften
IUPAC Name |
3-amino-2-methylsulfonyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c1-11(9,10)7-3(5)2-4(8)6-7/h2H,5H2,1H3,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFWYENARVXQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(=CC(=O)N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2877078.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2877080.png)
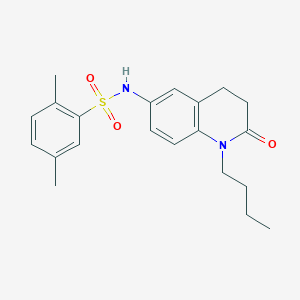
![N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide](/img/structure/B2877083.png)
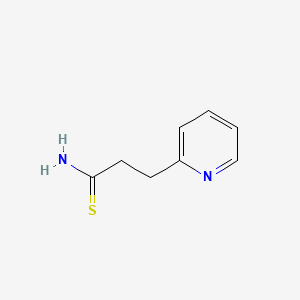
![ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2877086.png)
![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2877090.png)
![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2877093.png)
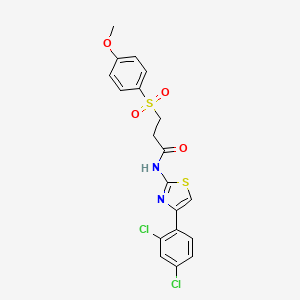
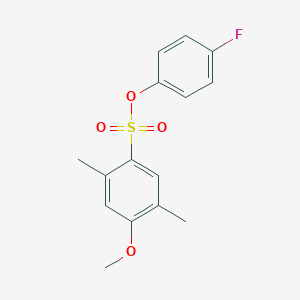
![5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2877098.png)
